N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-acetamide N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13468342
InChI: InChI=1S/C9H17N3O2/c1-7(13)11-6-8-3-2-4-12(8)9(14)5-10/h8H,2-6,10H2,1H3,(H,11,13)/t8-/m0/s1
SMILES: CC(=O)NCC1CCCN1C(=O)CN
Molecular Formula: C9H17N3O2
Molecular Weight: 199.25 g/mol

N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-acetamide

CAS No.:

Cat. No.: VC13468342

Molecular Formula: C9H17N3O2

Molecular Weight: 199.25 g/mol

* For research use only. Not for human or veterinary use.

N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-acetamide -

Specification

Molecular Formula C9H17N3O2
Molecular Weight 199.25 g/mol
IUPAC Name N-[[(2S)-1-(2-aminoacetyl)pyrrolidin-2-yl]methyl]acetamide
Standard InChI InChI=1S/C9H17N3O2/c1-7(13)11-6-8-3-2-4-12(8)9(14)5-10/h8H,2-6,10H2,1H3,(H,11,13)/t8-/m0/s1
Standard InChI Key ZBTSAYHXEGGLPN-QMMMGPOBSA-N
Isomeric SMILES CC(=O)NC[C@@H]1CCCN1C(=O)CN
SMILES CC(=O)NCC1CCCN1C(=O)CN
Canonical SMILES CC(=O)NCC1CCCN1C(=O)CN

Introduction

N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-acetamide is a synthetic organic compound that belongs to the class of acetamide derivatives. It features a pyrrolidine ring, an amino-acetyl group, and an acetamide moiety, making it a complex molecule with potential applications in medicinal chemistry. The compound's stereochemistry is denoted by the (S) configuration, indicating a specific arrangement around the chiral center in the pyrrolidine ring, which can influence its biological interactions.

Synthesis Methods

The synthesis of N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-acetamide typically involves multi-step chemical reactions. These processes may include the formation of the pyrrolidine ring followed by the introduction of the amino-acetyl and acetamide groups. Industrial methods might utilize continuous flow reactors to enhance efficiency and scalability.

Mechanism of Action

The mechanism of action for N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-acetamide involves its interaction with specific molecular targets within biological systems. It may act as an inhibitor or modulator of certain enzymes or receptors, influencing physiological pathways. The precise targets and pathways depend on the context of its application, particularly in research related to neurological disorders or other therapeutic areas.

Applications

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